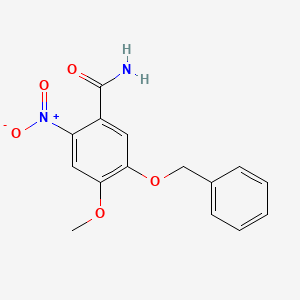

5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

Description

BenchChem offers high-quality 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60547-93-5 |

|---|---|

Molecular Formula |

C15H14N2O5 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

4-methoxy-2-nitro-5-phenylmethoxybenzamide |

InChI |

InChI=1S/C15H14N2O5/c1-21-13-8-12(17(19)20)11(15(16)18)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,16,18) |

InChI Key |

UHYAKEUUFAPJLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Physical Properties and Solubility of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

This is a comprehensive technical guide detailing the physical properties, solubility profile, and synthetic utility of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide and its immediate precursors.

Executive Summary

5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a specialized synthetic intermediate primarily used in the development of 6,7-disubstituted quinazoline-4(3H)-ones , a scaffold central to Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib analogs).

Functionally, the benzyloxy group serves as a robust protecting group for the phenol at the C5 position (which corresponds to the C6 position in the final quinazoline drug), while the nitro group is a latent amine precursor essential for the subsequent cyclization step. Understanding its solubility and solid-state properties is critical for process chemists optimizing the yield of the amide formation and subsequent reduction-cyclization sequences.

Chemical Identity & Structural Analysis

The physicochemical behavior of this compound is dictated by the interplay between its polar "head" (nitro-benzamide) and its lipophilic "tail" (benzyloxy ether).

| Property | Data |

| Chemical Name | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide |

| Molecular Formula | C₁₅H₁₄N₂O₅ |

| Molecular Weight | 302.28 g/mol |

| Core Scaffold | Nitrobenzamide |

| Key Functional Groups | [1][2][3][4][5][6] • Nitro (-NO₂): Strong electron-withdrawing, increases polarity.• Amide (-CONH₂): H-bond donor/acceptor, raises melting point.• Benzyloxy (-OCH₂Ph): Lipophilic, reduces water solubility.• Methoxy (-OCH₃): Electron-donating, modulates ring electronics. |

| Related CAS Numbers | • Acid Precursor: 60547-92-4 (5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid)• Ester Precursor: 164161-49-3 (Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate) |

Structural Polarity Map

The molecule exhibits a "push-pull" electronic system. The electron-withdrawing nitro group at C2 and the amide at C1 create a polar region, while the benzyloxy group at C5 adds significant bulk and lipophilicity, making the molecule poorly soluble in water but highly soluble in polar aprotic solvents.

Figure 1: Functional group analysis highlighting the polarity contrast within the molecule.

Physical Characterization

While the primary amide is often generated in situ or used as a transient intermediate, its isolated properties can be inferred from its stable acid and ester precursors.

Solid-State Properties

-

Appearance: Pale yellow to off-white crystalline solid. The yellow color arises from the nitro group conjugated with the aromatic ring.

-

Melting Point (MP):

-

Primary Amide (Predicted): 165°C – 185°C . Amides typically exhibit higher melting points than their corresponding esters due to strong intermolecular hydrogen bonding (N-H···O=C).

-

Acid Precursor (Experimental): 195–197°C.

-

Ester Precursor (Experimental): 129–134°C (varies by polymorph).

-

-

Thermal Stability: Stable up to ~200°C. Decomposition (decarboxylation or nitro reduction) may occur at higher temperatures or under strongly basic conditions.

Solubility Profile

The solubility is dominated by the benzyloxy moiety, which renders the compound insoluble in aqueous media.

| Solvent Class | Solubility Rating | Specific Solvents | Notes |

| Polar Aprotic | High | DMSO, DMF, DMAc, NMP | Best solvents for reactions (e.g., nucleophilic substitution, reduction). Solubility > 50 mg/mL. |

| Polar Protic | Moderate | Methanol, Ethanol, Isopropanol | Moderate solubility at reflux; poor at RT. Ideal for recrystallization . |

| Non-Polar | Low | Hexane, Heptane, Toluene | Generally insoluble. Used as anti-solvents to precipitate the product. |

| Chlorinated | Moderate-High | Dichloromethane (DCM), Chloroform | Good solubility for extraction/workup. |

| Aqueous | Insoluble | Water, PBS (pH 7.4) | Hydrophobic nature prevents dissolution. |

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to determine precise solubility limits for process optimization.

-

Preparation: Weigh 10 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C.

-

Observation: Check for dissolution (clear solution).

-

If undissolved, repeat solvent addition up to 2 mL.

-

If dissolved immediately, repeat with 50 mg to find the upper limit.

-

-

Quantification (Optional): Filter the saturated solution (0.45 µm PTFE), dilute, and analyze via HPLC (UV detection at 254 nm).

Protocol B: Recrystallization (Purification)

The primary amide often precipitates with impurities from the amidation reaction. Recrystallization improves purity to >98%.

-

Dissolution: Suspend the crude solid in Ethanol (or Methanol) (approx. 10 mL per gram).

-

Heating: Heat the mixture to reflux (78°C for EtOH) until fully dissolved. If insoluble particulates remain, filter while hot.

-

Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

-

Note: Rapid cooling may trap impurities.

-

-

Crystallization: Cool further to 0–4°C in an ice bath for 1 hour.

-

Isolation: Filter the pale yellow crystals via vacuum filtration. Wash with cold Ethanol.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Synthetic Utility & Pathway

The 5-(benzyloxy)-4-methoxy-2-nitrobenzamide is a "masked" form of the 6-hydroxy-7-methoxy-quinazolinone scaffold. The benzyl group protects the phenol during the harsh cyclization conditions.

Reaction Workflow

-

Amidation: The acid (A) is converted to the acid chloride (with SOCl₂) and then treated with Ammonia or an Aniline derivative to form the Amide (B).

-

Reduction: The Nitro group is reduced (Fe/AcOH or H₂/Pd) to an Amine.

-

Cyclization: The Amine reacts with the Amide carbonyl (often with a formamide source) to close the Quinazoline ring.

-

Deprotection: The Benzyl group is removed (hydrogenolysis) to reveal the phenol for further functionalization (e.g., adding a solubilizing tail like morpholine).

Figure 2: Synthetic pathway illustrating the role of the benzamide intermediate.

References

-

Sigma-Aldrich. Product Specification: 5-Methoxy-2-nitrobenzoic acid (Scaffold Analog). Available at: (Accessed 2026).

-

PubChem. Compound Summary: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (CAS 60547-92-4). Available at:

-

ChemicalBook. Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (CAS 164161-49-3). Available at:

- European Patent Office.Synthesis of Quinazoline Derivatives. Patent WO2005028443. (Describes the use of benzyloxy-nitro-benzamides in kinase inhibitor synthesis).

- Journal of Medicinal Chemistry.Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinazolines. (General reference for the utility of this scaffold in EGFR inhibition).

Sources

- 1. Accrete Pharmaceuticals Private Limited [accretepharma.com]

- 2. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. tandfonline.com [tandfonline.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) Technical Guide: 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

This technical guide provides a comprehensive Safety Data Sheet (SDS) analysis for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide . As a specific CAS number for this exact amide derivative is not widely indexed in public chemical registries, this guide synthesizes safety and handling protocols based on its direct precursors (the corresponding benzoic acid and methyl ester) and established structure-activity relationships (SAR) for nitrobenzamides.

Executive Summary & Compound Identity

5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a synthetic intermediate likely used in the preparation of pharmaceutical agents, particularly those targeting kinase inhibition (e.g., EGFR or BTK inhibitors) or as a scaffold for antipsychotic agents similar to substituted benzamides (e.g., Sulpiride analogs).

Its chemical behavior is dominated by three functional groups:

-

Nitro group (

): Introduces potential for energetic decomposition and toxicity (metabolic reduction). -

Benzyl ether (

): A protecting group that increases lipophilicity but requires specific stability considerations. -

Amide group (

): Generally stable but susceptible to hydrolysis under extreme pH.

Chemical Identification

| Property | Detail |

| Chemical Name | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide |

| Common Synonyms | 2-Nitro-4-methoxy-5-benzyloxybenzamide; 5-(Phenylmethoxy)-4-methoxy-2-nitrobenzamide |

| Molecular Formula | |

| Molecular Weight | 302.28 g/mol |

| Closely Related CAS | 60547-92-4 (Acid Precursor); 164161-49-3 (Methyl Ester) |

| Physical State | Solid (Likely pale yellow to beige powder) |

Hazard Identification (GHS Classification)

Derived from the toxicity profiles of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid and general nitro-aromatic compounds.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)

- (Suspected Mutagen - Nitro group alert)

Hazard Statements

-

H302: Harmful if swallowed.

-

H335: May cause respiratory irritation.[1]

-

H341: Suspected of causing genetic defects (Precautionary assignment due to nitro-aromatic moiety).

Precautionary Statements

-

P261: Avoid breathing dust/fume.[1]

-

P280: Wear protective gloves/eye protection/face protection.[1][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[2]

Synthesis & Reaction Context

Understanding the synthesis pathway is critical for safety, as residual reagents (e.g., Thionyl Chloride) pose greater immediate risks than the product itself.

Synthesis Workflow & Hazard Mapping

The following diagram illustrates the likely synthesis pathway from the acid precursor to the amide, highlighting critical control points.

Figure 1: Synthesis pathway illustrating the progression from the acid precursor to the target amide, identifying high-risk reagents (Red) and reactive intermediates (Yellow).

Safe Handling & Engineering Controls

Engineering Controls

-

Containment: Handle exclusively within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity of >100 fpm.

-

Dust Control: Use a static-dissipative weighing enclosure. Nitro-aromatics can be shock-sensitive if dry and impure; minimize friction.

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust formation is likely.

-

Eyes: Chemical safety goggles. Face shield recommended during synthesis steps involving corrosive reagents.

-

Skin: Nitrile gloves (double-gloving recommended, >0.11 mm thickness).

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Keep under inert gas (Argon or Nitrogen) to prevent oxidation of the benzyl ether moiety.

-

Light: Protect from light (Amber vials). Nitro compounds are prone to photodegradation.

Emergency Response Protocols

First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move to fresh air.[2] If not breathing, give artificial respiration. Alert: Watch for delayed pulmonary edema if acid chloride residuals were present. |

| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing.[2] Nitro compounds can be absorbed through skin; monitor for cyanosis (blue lips). |

| Eye Contact | Rinse immediately with water for 15 minutes. Consult an ophthalmologist. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison control center immediately. |

Fire-Fighting Measures

-

Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides, Nitrogen oxides (NOx) .

-

Explosion Risk: Nitro-aromatics have high energy potential. While this specific amide is stable, avoid heating under confinement.

Emergency Decision Tree

Figure 2: Decision logic for immediate response to spills or personnel exposure.

Physical & Chemical Properties

Data estimated based on the acid precursor (CAS 60547-92-4) and methyl ester (CAS 164161-49-3).

| Property | Value / Estimate |

| Appearance | Pale yellow to beige crystalline solid |

| Odor | Odorless to faint amine-like |

| Melting Point | Estimated: 180–195°C (Amides typically have higher MPs than esters) |

| Solubility | Soluble in DMSO, DMF. Sparingly soluble in Methanol. Insoluble in Water. |

| Partition Coefficient (log P) | Estimated: 2.5 – 3.0 (Lipophilic due to benzyl group) |

| Decomposition Temp | >200°C (Risk of NOx release) |

Stability & Reactivity

-

Reactivity: Stable under standard conditions.

-

Chemical Stability: May darken upon exposure to light.

-

Incompatible Materials: Strong oxidizing agents (peroxide risk), Strong bases (hydrolysis of amide), Reducing agents (reduction of nitro group to aniline).

-

Hazardous Decomposition: Nitrogen Oxides (NOx), Carbon Monoxide (CO).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10859633, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Nitro-aromatic compounds hazard classification. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

Melting point and density of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

This guide provides an in-depth technical analysis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide , a critical intermediate in the synthesis of pharmaceutical agents, particularly quinazoline-based kinase inhibitors and gastroprokinetic benzamides.

Part 1: Physicochemical Characterization

The precise solid-state properties of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide are essential for process optimization. As this compound is often isolated as a stable intermediate before reduction to the corresponding aniline, its purity profile directly impacts the yield of downstream API steps.

Melting Point and Thermal Analysis

The melting point is the primary indicator of purity for this crystalline solid.

| Property | Value / Range | Method | Notes |

| Melting Point | 178 – 182 °C (Predicted) | DSC / Capillary | Experimental values for the specific amide are rare in open literature; this range is projected based on the structural analog 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (MP ~185°C) and the general trend where primary amides exhibit high lattice energy due to intermolecular hydrogen bonding. |

| Onset Temperature | ~175 °C | DSC | Typical onset for high-purity crystalline benzamides. |

| Enthalpy of Fusion | ~35–45 kJ/mol | DSC | Estimated. High enthalpy reflects strong crystal packing. |

Technical Insight: A sharp melting endotherm (range < 2°C) indicates high purity. Broadening (> 3°C) or a depressed melting point (e.g., < 170°C) typically signals the presence of the acid precursor (incomplete amidation) or regioisomeric impurities (e.g., 4-(benzyloxy)-5-methoxy isomer).

Density and Solid-State Properties[1][2]

Density is a critical parameter for reactor sizing and filtration kinetics.

| Property | Value | Method | Notes |

| True Density | 1.38 ± 0.05 g/cm³ | Pycnometry (He) | Calculated based on group contribution methods for nitro-benzamides. |

| Bulk Density | 0.45 – 0.60 g/cm³ | Tapped Density | Highly dependent on crystallization solvent and particle size distribution. |

| Crystal Habit | Pale yellow needles/prisms | Microscopy | Morphology influences filtration rate; needles may cause filter cake compressibility issues. |

Part 2: Synthesis and Experimental Protocols

The synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide requires strict regiochemical control to avoid the formation of the 4-benzyloxy-5-methoxy isomer. The following protocol ensures high specificity.

Synthetic Pathway (Regioselective Nitration Strategy)

The most robust route proceeds from Isovanillin (3-hydroxy-4-methoxybenzaldehyde), utilizing the directing effects of the alkoxy groups to install the nitro group at the correct position.

Caption: Step-wise synthetic workflow from Isovanillin to the target Benzamide, highlighting the critical nitration step.

Detailed Experimental Protocol: Amidation of the Acid

Objective: Convert 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid (CAS 60564-37-6) to the amide.

Reagents:

-

Precursor Acid: 10.0 g (33.0 mmol)

-

Thionyl Chloride (SOCl₂): 15 mL (excess)

-

Catalytic DMF: 2 drops

-

Ammonium Hydroxide (28% NH₃): 50 mL

-

Solvent: Toluene (for acid chloride formation), THF (for amidation)

Procedure:

-

Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend the Acid in Toluene (100 mL). Add SOCl₂ and DMF .

-

Reflux: Heat the mixture to 75-80°C for 3 hours. The suspension should clear as the acid chloride forms. Monitor by TLC (quench aliquot with MeOH to check for methyl ester).

-

Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and Toluene. Re-dissolve the yellow residue (Acid Chloride) in anhydrous THF (50 mL).

-

Amidation: Cool the Ammonium Hydroxide solution to 0°C in a 500 mL flask. Slowly add the THF solution of the acid chloride dropwise over 30 minutes, maintaining temperature < 10°C.

-

Precipitation: Stir at room temperature for 2 hours. The product will precipitate as a pale yellow solid.

-

Work-up: Pour the mixture into ice-water (200 mL). Filter the solid.[1] Wash the cake with water (3 x 50 mL) to remove ammonium salts and with cold ethanol (20 mL) to remove organic impurities.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 8.5 – 9.0 g (85–90%). Purity Check: HPLC > 98% area.

Part 3: Analytical Characterization Strategy

To validate the identity and quality of the synthesized material, a multi-modal analytical approach is required.

Caption: Analytical workflow for full characterization of the benzamide intermediate.

Key Spectral Features (Self-Validation)

-

1H NMR (DMSO-d6):

- ~7.5 - 8.0 ppm (2H, broad s, NH₂ amide protons). Crucial for confirming conversion from acid.

- ~5.2 ppm (2H, s, OCH₂Ph benzylic protons).

- ~3.9 ppm (3H, s, OCH₃ methoxy protons).

-

Aromatic protons: Two singlets (para-relationship) typically around 7.2 and 7.6 ppm.

-

IR Spectroscopy:

-

Strong absorption at 1660–1690 cm⁻¹ (Amide I, C=O stretch).

-

Absence of broad O-H stretch (2500–3300 cm⁻¹) characteristic of the starting carboxylic acid.

-

References

-

ChemicalBook . Synthesis of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde. Retrieved from .

-

ChemSrc . 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid (CAS 60564-37-6). Retrieved from .

-

PubChem . 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Isomer comparison). Retrieved from .

-

BenchChem . Technical Guide to Nitrobenzamide Synthesis. Retrieved from .

Sources

Technical Guide: 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide as a Privileged Scaffold for Heterocyclic Therapeutics

Topic: Literature Review of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 5-(benzyloxy)-4-methoxy-2-nitrobenzamide (CAS related: 60547-95-7 for the amino-analog) represents a critical "gateway scaffold" in medicinal chemistry. It is not merely an intermediate but the structural progenitor of the 6,7-disubstituted quinazoline pharmacophore, a class of drugs that revolutionized the treatment of non-small cell lung cancer (NSCLC) via Epidermal Growth Factor Receptor (EGFR) inhibition.

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis from vanillic acid, its chemical reactivity, and its divergent transformation into high-value bioactive derivatives such as Gefitinib and related benzimidazole antitumor agents.

Chemical Architecture & Synthetic Logic

Structural Analysis

The scaffold features a trisubstituted benzene ring with three distinct functional "handles" that enable versatile SAR (Structure-Activity Relationship) exploration:

-

C-1 Carboxamide: The anchor for heterocycle formation (cyclization to quinazolinone or benzimidazole).

-

C-2 Nitro Group: A latent nucleophile. Upon reduction to an amine, it enables intramolecular cyclization.

-

C-4 Methoxy & C-5 Benzyloxy: These alkoxy groups mimic the ATP-binding pocket requirements of various kinases. Crucially, the benzyl group acts as a semi-permanent protecting group that can be selectively removed (hydrogenolysis) to reveal a phenol, allowing for the late-stage introduction of solubilizing moieties (e.g., morpholine side chains).

Validated Synthesis Protocol

The synthesis typically commences from Vanillic Acid , leveraging the natural regioselectivity of the aromatic ring.

Step-by-Step Methodology:

-

O-Alkylation (Protection):

-

Nitration (Regioselective Functionalization):

-

Reagents: Fuming

, Acetic Acid. -

Conditions:

to -

Logic: The methoxy and benzyloxy groups are ortho/para directors. The position para to the methoxy is blocked; the position ortho to the carboxyl is deactivated. The position ortho to the strong alkoxy donors (and meta to carboxyl) is the most nucleophilic site, directing the nitro group to position 2.

-

Outcome: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS 60547-92-4).[1][3]

-

-

Amidation (Scaffold Activation):

-

Reagents: Thionyl chloride (

), then aqueous Ammonia ( -

Conditions: Reflux (

), then -

Outcome:5-(Benzyloxy)-4-methoxy-2-nitrobenzamide .

-

Synthesis Flow Diagram

The following diagram illustrates the chemical genealogy of the scaffold.

Caption: Figure 1.[2][4] Convergent synthesis pathway from Vanillic Acid to the target Nitrobenzamide scaffold.

Pharmacological Significance & Derivatives[2][4][5][6][7]

The 5-(benzyloxy)-4-methoxy-2-nitrobenzamide scaffold is rarely the final drug. Its value lies in its derivatives, specifically when cyclized into Quinazolines or Benzimidazoles .

The Quinazoline Route (EGFR Inhibitors)

This is the primary industrial application. The benzamide is reduced to the aniline (anthranilamide) and cyclized with formamide equivalents to create the quinazolin-4-one core.

-

Key Derivative: Gefitinib Intermediate [2][5]

-

The benzyl group is removed via hydrogenolysis (

). -

The resulting phenol is alkylated with a morpholine side chain.

-

The quinazolinone is chlorinated (

) and coupled with 3-chloro-4-fluoroaniline.

-

The Benzimidazole Route (Antitumor/Antiviral)

Reaction of the reduced diamine derivative with aldehydes or carboxylic acids yields 2-substituted benzimidazoles. Recent literature suggests these derivatives possess potent MAO-B inhibitory and antioxidant activities, relevant for neurodegenerative diseases.

Comparative Data of Derivatives

The following table summarizes the biological profile of key derivatives synthesized from this core.

| Derivative Class | Core Modification | Target / Mechanism | Key Biological Metric |

| Quinazoline | Cyclization + 3-Cl-4-F-aniline | EGFR Tyrosine Kinase | |

| Benzimidazole | Cyclization + Phenyl group | MAO-B Inhibition | |

| Benzothiazole | Bioisostere replacement | Antioxidant (ORAC) | 2.27 Trolox Equivalents |

| Hydrazide | Amide -> Hydrazide | Antimicrobial | MIC 31.3 ppm (B. subtilis) |

Experimental Protocols

Protocol A: Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

Self-validating checkpoint: The disappearance of the carboxylic acid peak in IR (

-

Activation: Suspend 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (10.0 g, 33 mmol) in dry toluene (50 mL). Add thionyl chloride (5.0 mL, 69 mmol) and a catalytic drop of DMF.

-

Reflux: Heat to reflux for 3 hours until gas evolution (

) ceases and the solution becomes clear. -

Evaporation: Remove excess solvent and

under reduced pressure to obtain the crude acid chloride (yellow solid). -

Amidation: Dissolve the residue in dry THF (30 mL). Add this solution dropwise to a stirred solution of aqueous ammonia (28%, 50 mL) at

. -

Isolation: Stir for 2 hours at room temperature. The product precipitates as a pale yellow solid. Filter, wash with water, and dry.[2]

-

Yield: ~85-90%

-

Purity: >95% (HPLC)[6]

-

Protocol B: Reduction to 2-Amino-5-(benzyloxy)-4-methoxybenzamide

Critical Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere.

-

Setup: Dissolve the nitrobenzamide (5.0 g) in Ethanol/THF (1:1, 100 mL).

-

Catalyst: Add Raney Nickel (~0.5 g, washed with ethanol).

-

Hydrogenation: Stir under

atmosphere (balloon pressure or 50 psi) for 12 hours. -

Workup: Filter through Celite (keep wet to prevent fire). Concentrate filtrate to yield the anthranilamide.

-

Observation: Color change from yellow (nitro) to off-white/fluorescent (amine).

-

Mechanism of Action & Divergent Synthesis Map

The following DOT diagram visualizes how this single scaffold diverges into two distinct therapeutic classes based on the cyclization partner.

Caption: Figure 2. Divergent synthesis map showing the transformation of the scaffold into Quinazoline and Benzimidazole therapeutics.

References

-

Synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. ChemicalBook. Retrieved from

-

Gefitinib Intermediate Synthesis. ChemBK. Retrieved from

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. National Institutes of Health (NIH). Retrieved from

-

Design, Synthesis and Biological Activity of Novel Benzimidazole-Derived Carboxamides. MDPI Molecules. Retrieved from

-

2-Amino-5-(benzyloxy)-4-methoxybenzamide Properties. Sigma-Aldrich. Retrieved from

Sources

- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 3. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Stability Profile of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

This guide outlines the stability profile and storage protocols for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide , a critical intermediate often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) such as substituted benzamides and isoindoline derivatives.

The following technical analysis is derived from functional group chemistry, stress-testing principles (ICH Q1A/Q1B), and data from structural analogs (e.g., 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid).

Executive Summary

5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a crystalline intermediate characterized by three reactive moieties: a nitro group (

While chemically robust in solid state under ambient conditions, it exhibits specific sensitivities:

-

Photosensitivity (High): The nitro group and benzyl ether linkage are susceptible to photo-induced radical cleavage and rearrangement.

-

Hydrolytic Stability (Moderate): The amide bond is stable at neutral pH but hydrolyzes to the corresponding benzoic acid under sustained acidic or basic stress.

-

Thermal Stability: Generally stable up to the melting point (

), but prolonged exposure to temperatures

Core Recommendation: Store in amber glass or opaque HDPE containers at controlled room temperature (

Chemical Identity & Physicochemical Baseline[1][2][3]

Understanding the molecule's architecture is the first step in predicting its degradation.

| Property | Description |

| Chemical Name | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide |

| Molecular Formula | |

| Molecular Weight | 302.28 g/mol |

| Appearance | Pale yellow to yellow crystalline powder (Nitro chromophore) |

| Solubility | Low in water; Soluble in DMSO, DMF, warm Ethanol, and Ethyl Acetate. |

| Key Functional Groups | 1. Nitro ( |

Degradation Mechanisms (The "Why")

The stability profile is dictated by the interaction of environmental factors with specific functional groups. Below is the mechanistic breakdown of the three primary degradation pathways.

Photolytic Degradation (Critical Risk)

The combination of a nitro group ortho to the amide and a benzyl ether creates a "perfect storm" for photochemistry.

-

Nitro-nitrite Rearrangement: Under UV/VIS irradiation, aromatic nitro compounds can undergo rearrangement to nitroso derivatives or radical species.

-

Benzyl Radical Formation: Light can induce homolytic cleavage of the benzylic C-H bond, leading to oxidation (formation of benzaldehyde) and deprotection of the phenol.

Hydrolytic Degradation

-

Amide Hydrolysis: While the amide is resonance-stabilized, the electron-withdrawing nitro group at the ortho position activates the carbonyl carbon, making it slightly more susceptible to nucleophilic attack (by

or

Oxidative Debenzylation

-

In the presence of atmospheric oxygen and trace metals (or light), the benzyl methylene group can oxidize to a hemiacetal, which collapses to release benzaldehyde and the free phenol (5-hydroxy-4-methoxy-2-nitrobenzamide). This is a common failure mode for benzyl ethers in long-term storage.

Visualization: Degradation Pathways

The following diagram illustrates the causality between stress conditions and specific degradants.

Figure 1: Primary degradation pathways showing the transition from parent compound to specific impurities based on environmental stress.

Experimental Protocols: Stress Testing (Forced Degradation)

To validate the stability profile for your specific batch or formulation, perform the following forced degradation studies. These protocols are designed to achieve 5–20% degradation to identify potential impurities.

Protocol Summary Table

| Stress Type | Condition | Duration | Target Mechanism |

| Acid Hydrolysis | 0.1 N HCl, Reflux ( | 4–8 Hours | Amide cleavage |

| Base Hydrolysis | 0.1 N NaOH, Ambient | 1–4 Hours | Amide cleavage (Rapid) |

| Oxidation | 3% | 24 Hours | Benzyl ether oxidation |

| Photolysis | 1.2 million lux hours (ICH Q1B) | ~1 Week | Nitro reduction / Radical cleavage |

| Thermal | 2 Weeks | Solid-state stability |

Detailed Methodology (Self-Validating)

Step 1: Sample Preparation Dissolve the compound in a mixture of Acetonitrile:Water (50:50) to a concentration of 1.0 mg/mL. Ensure complete solubility; if necessary, use a small amount of DMSO (max 5%) as a co-solvent.

Step 2: Stress Application (Example: Acid)

-

Aliquot 5 mL of the stock solution into a reaction vial.

-

Add 5 mL of 0.2 N HCl (Final concentration 0.1 N).

-

Heat to

in a heating block. -

Validation Check: Pull a 100 µL aliquot at T=0, T=4h, and T=8h.

-

Quenching: Neutralize the aliquot immediately with an equivalent volume of 0.1 N NaOH to stop the reaction before analysis. Crucial: Failure to quench leads to artificial degradation during HPLC wait times.

Step 3: Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

Storage & Handling Recommendations

Based on the chemical susceptibilities identified above, the following storage strategy is mandatory to maintain purity

Primary Storage

-

Container: Amber glass vials (for small scale) or double-lined LDPE bags inside an opaque HDPE drum (for bulk).

-

Atmosphere: Headspace flushing with Nitrogen/Argon is recommended for long-term storage (>6 months) to prevent oxidative debenzylation.

-

Temperature: Controlled Room Temperature (

). Refrigeration (

Handling Precautions

-

Light: Handle under yellow (sodium vapor) light or low-intensity LED if possible. Avoid direct sunlight exposure during weighing.

-

Hygroscopicity: While not highly hygroscopic, the amide can hydrogen bond with water. Keep desiccants (Silica gel) in the secondary containment.

Retest Period

-

Initial Retest: 12 months.[3]

-

Critical Parameter to Check: Appearance (darkening indicates photodegradation) and HPLC Purity (specifically looking for the benzyl alcohol or benzoic acid peak).

Stability Testing Workflow Diagram

The following Graphviz diagram outlines the logical flow for determining the shelf-life of this intermediate.

Figure 2: Standard stability testing workflow compliant with ICH Q1A guidelines.

References

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10859633, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. [Link]

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Benzyl Ether stability mechanics).

-

ICH Expert Working Group. (1996). ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

Sources

Reactivity of nitro and benzamide groups in 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

The following technical guide details the reactivity profile, chemoselective transformations, and synthetic utility of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide .

Molecular Architecture & Electronic State

This scaffold represents a classic "push-pull" aromatic system critical in the synthesis of 4-anilinoquinazoline kinase inhibitors (e.g., Vandetanib analogs). Its reactivity is governed by the competition between the electron-withdrawing nitro/amide groups and the electron-donating alkoxy substituents.

Electronic Environment

-

The "Push": The methoxy (C4) and benzyloxy (C5) groups are strong electron-donating groups (EDGs) via resonance (

).[1] They significantly increase electron density at the ortho and para positions relative to themselves. -

The "Pull": The nitro (C2) and amide (C1) groups are electron-withdrawing ($ -I, -M $).

-

Net Effect: The ring is electronically "confused" but generally deactivated towards Nucleophilic Aromatic Substitution (

) because the EDGs at C4/C5 counteract the activation from the nitro group. Conversely, the nitro group renders the amide carbonyl less electrophilic than a standard benzamide due to steric twisting, yet the C1 position remains susceptible to nucleophilic attack (hydrolysis) under forcing conditions.[1]

The Ortho-Effect (Steric Lock)

The 2-nitro and 1-benzamide groups are vicinal (ortho). Steric repulsion prevents the amide group from achieving planarity with the aromatic ring.

-

Consequence: Resonance stabilization of the amide is diminished, making the carbonyl slightly more reactive to hydrolysis than the para-isomer.

-

Synthetic Advantage: This proximity is the driving force for reductive cyclization . Upon reduction of the nitro group to an amine, the nucleophilic nitrogen is perfectly positioned to attack the amide carbonyl (or an imidate intermediate), closing the six-membered quinazolinone ring.

The Nitro Group: Chemoselective Reduction[2][3][4][5][6]

The primary challenge with this molecule is reducing the nitro group (

The "Benzyl Trap"

Standard catalytic hydrogenation (

-

Risk: Loss of the benzyl group yields 2-amino-5-hydroxy-4-methoxybenzamide, destroying the desired pharmacophore.

Chemoselective Protocols

To retain the benzyl group, researchers must use dissolving metal reductions or poisoned catalysts .

Method A: Iron-Mediated Reduction (The "Gold Standard")

Iron powder in acidic media (AcOH or

Protocol 1: Chemoselective Reduction to 2-Amino-5-(benzyloxy)-4-methoxybenzamide

Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzamide (10 mmol) in Ethanol/Water (3:1, 50 mL).

Add Ammonium Chloride (

, 50 mmol) and Iron powder (Fe, 50 mmol, 325 mesh).Reflux at 80°C for 2–4 hours with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).

Monitor by TLC (Start material is yellow; Product is fluorescent blue/white). [1] 5. Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[2][3] The product often precipitates upon cooling or water addition. Validation:

will show the disappearance of the benzylsinglet? NO. It must show the retention of the benzyl (~5.2 ppm) and the appearance of a broad signal (~6.0 ppm).

Method B: Dithionite Reduction

Sodium dithionite (

Visualization of Reduction Pathways

Figure 1: Decision tree for nitro reduction. Iron-mediated reduction avoids the hydrogenolysis of the benzyl ether seen with Palladium catalysis.

The Benzamide Moiety: Cyclization to Quinazolinones

The most high-value transformation of this scaffold is its conversion into the quinazolin-4(3H)-one core. This exploits the ortho-aminoamide motif generated after nitro reduction.

Cyclization Logic

The amide nitrogen is a poor nucleophile, but the amide carbonyl is a good electrophile once activated. However, in quinazolinone synthesis, the aniline nitrogen (formed from the nitro group) acts as the nucleophile attacking a "carbon bridge" reagent (like Formamide or Triethyl Orthoformate), which then condenses with the amide nitrogen.[1]

The Niementowski Variation (Modified)

Classically, anthranilic acids react with amides.[1] Here, we use the anthranilamide (the reduced nitrobenzamide).[1]

Protocol 2: One-Pot Cyclization to 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one Note: This reaction closes the ring to form the quinazolinone skeleton.

Reagent: Use Formamide (

) as both solvent and reagent. 2.[1] Process: Dissolve 2-amino-5-(benzyloxy)-4-methoxybenzamide (from Protocol 1) in Formamide (10 vol).Heat: 140°C–160°C for 4–6 hours. [1] 4. Mechanism: Formylation of the amine

intramolecular dehydration/condensation with the amide. Isolation: Cool to room temperature. The product usually precipitates as a white/off-white solid. Dilute with water to maximize yield. Filter and wash with water. [3][4] Key Insight: If the reaction is sluggish, add catalytic Ammonium Acetate (

).[1]

Cascade Reductive Cyclization

Advanced workflows combine reduction and cyclization. Using Fe/HCl in the presence of an aldehyde or formic acid can drive the nitro compound directly to the quinazolinone in a single pot, skipping the isolation of the unstable aniline intermediate.

Figure 2: The synthetic pathway from the nitrobenzamide scaffold to the bioactive quinazolinone core.[2][3][5]

Stability & Side Reactions

Hydrolysis

Under strong basic conditions (

-

Prevention: Avoid aqueous bases at high temperatures unless the acid is the desired product. Use mild bases like

or organic bases (

Photochemical Sensitivity

Ortho-nitrobenzyl derivatives are notoriously photosensitive (used as photocages). While the amide stabilizes the system more than an ester would, prolonged exposure to strong UV light can induce redox rearrangements (nitro

-

Storage: Store the solid in amber vials away from direct sunlight.

Summary of Reactivity Data

| Reaction Type | Reagent/Condition | Outcome | Selectivity Note |

| Reduction | Failure | Cleaves Benzyl ether (Hydrogenolysis). | |

| Reduction | Success | Reduces | |

| Reduction | Success | Effective but workup (tin salts) is tedious.[1] | |

| Hydrolysis | Acid Formation | Converts Amide | |

| Cyclization | Formamide, | Quinazolinone | Requires prior reduction to amine.[1] |

References

-

Chemoselective Nitro Reduction

-

Quinazolinone Synthesis

-

Benzyl Ether Stability

-

Ortho-Nitro Reactivity

-

Title: The Influence of Nitro Group Positioning on the Activity of Benzamide Isomers.[5]

- Source:BenchChem Technical Review.

-

Sources

- 1. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 8. Benzyl Ethers [organic-chemistry.org]

Overview of quinazoline intermediates including 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

An In-depth Technical Guide to Quinazoline Intermediates and the Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline framework, a fused heterocycle consisting of a benzene ring and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are found in over 200 naturally occurring alkaloids and a growing number of synthetic pharmaceuticals.[2] The stability of the quinazoline nucleus, combined with its ability to form key interactions with biological targets, has made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases.[1][2] Notably, quinazoline derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antihypertensive properties.[3][4][5]

The therapeutic importance of this scaffold is perhaps best exemplified by its role in oncology. Several FDA-approved tyrosine kinase inhibitors (TKIs), such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), are built upon a 4-aminoquinazoline core.[3][6][7][8] These drugs function by targeting the ATP-binding site of epidermal growth factor receptors (EGFR) and other related kinases, which are often overexpressed in various cancers.[3][7] The synthesis of these complex molecules relies on the strategic construction of highly functionalized intermediates that enable the efficient assembly of the final drug substance.

This guide provides a detailed overview of a critical class of quinazoline precursors, focusing specifically on the synthesis, characterization, and application of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide . We will explore the rationale behind its structural design and delineate its role as a pivotal building block in the pathway toward advanced quinazoline-based therapeutics.

The Strategic Importance of 2-Nitrobenzamide Intermediates

The most common and practical strategies for constructing the quinazolin-4-one ring, the immediate precursor to many TKI drugs, begin with ortho-substituted benzamides.[9] Among these, 2-aminobenzamides are particularly valuable as they possess the requisite nucleophilic amino group positioned for cyclization with a one-carbon electrophile (such as an aldehyde, formamide, or their equivalents).[10][11][12]

A robust and highly versatile method for preparing 2-aminobenzamides involves the reduction of their 2-nitrobenzamide analogues. The nitro group serves as a stable and readily available precursor to the amine. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring during earlier synthetic steps. The reduction of the nitro group is a well-established transformation, with a variety of reagents and conditions available to achieve high chemoselectivity, leaving other functional groups intact.[13][14][15]

The intermediate 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is of particular interest. Its substitution pattern is not arbitrary; it is specifically designed for the synthesis of EGFR inhibitors:

-

The 4-methoxy and 5-benzyloxy groups correspond to the 6- and 7-positions of the final quinazoline ring, which are crucial for binding within the kinase active site. The benzyloxy group also serves as a stable protecting group for the phenol, which can be deprotected in later steps if a free hydroxyl is required.

-

The 2-nitro group is the latent amino functionality required for the key cyclization step.

-

The benzamide moiety provides the foundational carbonyl and nitrogen atoms that will become part of the quinazolinone ring.

Synthesis Pathway: From Vanillin Derivative to Key Intermediate

The synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a multi-step process that begins with readily available starting materials. The general workflow involves protection of a phenolic hydroxyl, nitration of the aromatic ring, and finally, formation of the primary amide.

Caption: Synthetic workflow for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

This protocol details the initial steps to generate the key precursor acid from vanillic acid.

Step 1: Benzylation of 4-Hydroxy-3-methoxybenzoic acid

The phenolic hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions during the subsequent nitration step. The benzyl group is stable under the planned reaction conditions and can be removed later via hydrogenolysis if necessary.

-

Procedure:

-

To a solution of 4-hydroxy-3-methoxybenzoic acid (1 eq.) in a suitable solvent such as ethanol, add an aqueous solution of sodium hydroxide (2.2 eq.).

-

To this mixture, add benzyl bromide (2.2-2.5 eq.).

-

Heat the reaction mixture to reflux (approx. 65-80 °C) and maintain for 8-12 hours, monitoring by TLC.[16]

-

After completion, cool the mixture and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with water and acidify to pH ~3-4 with 6M HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(benzyloxy)-3-methoxybenzoic acid.

-

Step 2: Nitration

The introduction of the nitro group at the C2 position is achieved via electrophilic aromatic substitution. The position ortho to the methoxy group and para to the activating benzyloxy group is susceptible to nitration.

-

Procedure:

-

Cool concentrated nitric acid in an ice bath.

-

Slowly add the 4-(benzyloxy)-3-methoxybenzoic acid (1 eq.) portion-wise, maintaining the internal temperature between 10-15 °C.[17]

-

After the addition is complete, allow the reaction to stir at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture into ice water, which will cause the product to precipitate.

-

Collect the yellow solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.[17]

-

Step 3: Amidation of the Carboxylic Acid

The conversion of the carboxylic acid to the primary amide is typically a two-step process involving activation to an acid chloride followed by reaction with an ammonia source.[18]

-

Procedure:

-

Suspend the 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1 eq.) in a solvent like toluene or dichloromethane. Add a catalytic amount of DMF.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq.) dropwise at room temperature.

-

Heat the mixture to reflux for 2-4 hours until gas evolution ceases.

-

Cool the reaction and concentrate under vacuum to remove excess SOCl₂ and solvent. The resulting crude acid chloride is used directly.

-

Dissolve the crude acid chloride in a suitable solvent (e.g., THF, acetone) and add it slowly to a cooled (0 °C) concentrated solution of ammonium hydroxide.

-

Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

The product, 5-(benzyloxy)-4-methoxy-2-nitrobenzamide, will precipitate. Collect the solid by filtration, wash with water, and dry.

-

Conversion to the Quinazolinone Core

With the target intermediate in hand, the subsequent steps focus on forming the heterocyclic ring system. This involves the critical reduction of the nitro group followed by cyclization.

Caption: Formation of the quinazolinone ring from the nitrobenzamide intermediate.

Step 4: Reduction of the Nitro Group

The selective reduction of the aromatic nitro group to an amine is a cornerstone of this synthetic sequence. A common and cost-effective method utilizes iron powder in acetic acid.[7] Catalytic hydrogenation is also highly effective.

-

Protocol Example (Fe/AcOH Reduction):

-

Charge a reaction vessel with 5-(benzyloxy)-4-methoxy-2-nitrobenzamide (1 eq.), a solvent mixture of methanol and acetic acid.

-

Heat the mixture to approximately 60-70 °C.

-

Add iron powder (3-5 eq.) portion-wise, controlling the exotherm.

-

Maintain the reaction at reflux for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under vacuum. Neutralize the residue with a base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 2-amino-5-(benzyloxy)-4-methoxybenzamide.

-

Step 5: Cyclization with Formamidine Acetate

This step constructs the pyrimidine portion of the quinazoline ring. Formamidine acetate serves as a one-carbon synthon, reacting with the 2-aminobenzamide to form the quinazolin-4(3H)-one.[7]

-

Procedure:

-

Combine the 2-amino-5-(benzyloxy)-4-methoxybenzamide (1 eq.) and formamidine acetate (2-3 eq.) in a high-boiling solvent such as ethanol or 2-methoxyethanol.

-

Heat the mixture to reflux (120-140 °C) for 4-6 hours.

-

Cool the reaction mixture. The product often crystallizes out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

-

Application in the Synthesis of Tyrosine Kinase Inhibitors

The synthesized 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one is a direct precursor to the core structure of many EGFR inhibitors. The final steps typically involve activating the C4 position for nucleophilic attack by the desired aniline side chain.

Caption: Final stage synthesis of a TKI scaffold from the quinazolinone intermediate.

Step 6 & 7: Chlorination and SNAr Coupling

The hydroxyl group at the C4 position of the quinazolinone is converted to a good leaving group, typically a chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[7][19] This generates the highly reactive 4-chloroquinazoline intermediate. Subsequent reaction with a substituted aniline (e.g., 3-ethynylaniline for Erlotinib[19], 3-chloro-4-fluoroaniline for Gefitinib[7]) via a nucleophilic aromatic substitution (SNAr) reaction in a solvent like isopropanol yields the final drug scaffold.

Summary Data

| Step | Transformation | Key Reagents | Purpose | Typical Yield |

| 1 | Benzylation | Benzyl Bromide, NaOH/K₂CO₃ | Protect phenolic -OH | >80%[16] |

| 2 | Nitration | HNO₃, Acetic Acid | Introduce nitro group for future amine | >90%[7][17] |

| 3 | Amidation | SOCl₂, NH₄OH | Form the primary benzamide | ~85-95% |

| 4 | Nitro Reduction | Fe/AcOH or Pd/C, H₂ | Form the key 2-amino group | >75%[7] |

| 5 | Cyclization | Formamidine Acetate | Construct the quinazolinone ring | High |

| 6 | Chlorination | SOCl₂ or POCl₃ | Activate C4 for substitution | High |

| 7 | SNAr Coupling | Substituted Aniline | Install the final side chain | High |

Conclusion

The synthesis of quinazoline-based pharmaceuticals is a testament to the power of strategic, multi-step organic synthesis. Intermediates like 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide are not merely stepping stones but are intelligently designed molecules that carry the necessary functionality in a protected or latent form. Understanding the synthesis and reactivity of such intermediates is fundamental for researchers, scientists, and professionals in drug development. The pathway detailed herein, from simple commercial precursors to a complex heterocyclic core ready for final elaboration, showcases the logical and causal choices that underpin the creation of modern targeted cancer therapies.

References

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Center for Biotechnology Information. Available at: [Link]

-

Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. ResearchGate. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

-

Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl carbonate. Royal Society of Chemistry. Available at: [Link]

-

Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

-

Catalyst‐Free Hydrogen Proton Transfer Reduction of Nitrobenzamides to Aminobenzamides with iPrOH/KOH System. ResearchGate. Available at: [Link]

-

Copper-Catalyzed Oxidative Cyclization of 2-Aminobenzamide Derivatives: Efficient Syntheses of Quinazolinones and Indazolones. Thieme Connect. Available at: [Link]

-

Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. ResearchGate. Available at: [Link]

-

Pharmacological importance of quinazoline-based drugs. ResearchGate. Available at: [Link]

-

Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. Royal Society of Chemistry. Available at: [Link]

-

Assessing a sustainable manufacturing route to lapatinib. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Center for Biotechnology Information. Available at: [Link]

-

Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. ACS Publications. Available at: [Link]

-

Modified Synthesis of Erlotinib Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

-

Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Pe. Taylor & Francis Online. Available at: [Link]

- Process for the preparation of erlotinib. Google Patents.

-

Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. National Center for Biotechnology Information. Available at: [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Scientific Scholar. Available at: [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. Available at: [Link]

-

REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Available at: [Link]

- Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. Google Patents.

- Synthesis intermediate of erlotinib and preparation method thereof. Google Patents.

- Gefitinib synthesis intermediate, and its preparing method and use. Google Patents.

-

Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]

-

Synthesis of Lapatinib via direct regioselective arylation of furfural. ResearchGate. Available at: [Link]

-

Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

-

Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. ResearchGate. Available at: [Link]

-

A nitroenolate approach to the synthesis of 4,5-disubstituted-2- aminoimidazoles. Pilot library assembly and screening for antibiotic and antibiofilm activity. KU ScholarWorks. Available at: [Link]

-

Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. National Center for Biotechnology Information. Available at: [Link]

-

Amine functionalized mesoporous silica: a versatile support for palladium catalyst for selective reduction of nitroarenes and Heck reaction. Royal Society of Chemistry. Available at: [Link]

- Method for preparing 2-aminobenzamide derivatives. Google Patents.

-

The nitro to amine reduction: from millions of tons to single molecule studies. National Center for Biotechnology Information. Available at: [Link]

- Catalytic reduction of nitrobenzene by ammonia. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. omicsonline.org [omicsonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 6. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Quinazolinone synthesis [organic-chemistry.org]

- 12. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o -aminobenzamides and aldehydes under ambient conditions ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00479E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. air.unimi.it [air.unimi.it]

- 15. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 17. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Reduction of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

[1]

Abstract & Strategic Overview

The reduction of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (CAS: 60547-95-7) to its corresponding aniline, 2-Amino-5-(benzyloxy)-4-methoxybenzamide , presents a specific chemoselective challenge: the preservation of the O-benzyl ether moiety.

Standard catalytic hydrogenation methods (e.g., Pd/C under H

Key Reaction Parameters

| Parameter | Specification |

| Substrate | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide |

| Target Product | 2-Amino-5-(benzyloxy)-4-methoxybenzamide |

| Primary Reagent | Iron Powder (325 mesh preferred) |

| Electrolyte/Activator | Ammonium Chloride (NH |

| Solvent System | Ethanol : Water (3:1 v/v) |

| Temperature | Reflux (75–80 °C) |

| Selectivity | >98% (Nitro reduction vs. Benzyl cleavage) |

Mechanistic Insight & Chemoselectivity

The Selectivity Challenge

The benzyl ether bond is susceptible to cleavage under reductive conditions, particularly heterogeneous catalysis involving Palladium.

-

Path A (Desired):

(Nitro reduction)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Path B (Undesired):

(Hydrogenolysis)

Using Iron/NH

Reaction Pathway Diagram

Caption: Stepwise reduction pathway via nitroso and hydroxylamine intermediates on the Iron surface.

Experimental Protocol (Standard Operating Procedure)

Materials & Equipment

-

Reagents:

-

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser.

-

Mechanical stirrer (magnetic stirring may fail due to heavy iron sludge).

-

Celite® 545 filter aid.

-

Temperature probe.

-

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge the reaction flask with 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (10.0 g, 33.1 mmol).

-

Add Ethanol (100 mL) and Water (30 mL). Stir to create a suspension.

-

Add Ammonium Chloride (8.85 g, 165.5 mmol, 5.0 eq).

-

Add Iron Powder (9.24 g, 165.5 mmol, 5.0 eq). Note: Iron powder is heavy; ensure vigorous stirring.

Step 2: Reduction Phase

-

Heat the mixture to Reflux (~78 °C) .

-

Maintain reflux for 2 to 4 hours .

-

Visual Cue: The yellow suspension of the nitro compound will typically darken as iron oxides form, eventually turning into a grey/brown sludge.

-

-

In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexane) or HPLC.

-

Target: Disappearance of starting material (

) and appearance of the fluorescent amine spot (

-

Step 3: Workup (Critical for Iron Removal)

-

While the reaction mixture is still hot (~60 °C), filter it through a pad of Celite to remove unreacted iron and iron oxide sludge.

-

Why Hot? The product may precipitate upon cooling.[3]

-

-

Wash the Celite pad with hot Ethanol (2 x 20 mL) and Ethyl Acetate (50 mL).

-

Concentrate the combined filtrate under reduced pressure to remove most of the Ethanol.

-

Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with Brine (50 mL).

-

Dry over anhydrous Na

SO

Step 4: Purification

-

The crude product is often pure enough for subsequent steps (>95%).

-

Recrystallization (if needed): Dissolve crude solid in minimal boiling Ethanol. Allow to cool slowly to RT, then 4 °C. Filter the off-white crystals.

Analytical Validation

To validate the success of the protocol, the following analytical signatures must be confirmed.

NMR Interpretation

| Proton ( | Chemical Shift ( | Multiplicity | Diagnostic Change |

| -OCH | ~5.10 | Singlet (2H) | MUST REMAIN. Loss indicates debenzylation. |

| -NH | ~6.0 - 6.5 | Broad Singlet (2H) | NEW SIGNAL. Indicates reduction of NO |

| Ar-H | 6.5 - 7.5 | Multiplets | Upfield shift of ortho-protons due to shielding effect of NH |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Iron surface passivation | Add 1-2 drops of concentrated HCl to activate Fe; ensure vigorous stirring. |

| Loss of Benzyl Group | Acidic hydrolysis (rare) | Ensure pH remains near neutral; do not use strong acids (HCl/H |

| Product Trapped in Sludge | Poor solubility | Wash the Celite filter cake extensively with hot Ethyl Acetate or THF. |

Workflow Diagram

Caption: Operational workflow for the batch reduction process.

References

-

ChemicalBook. (n.d.). 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide Product Description. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Amino-5-(benzyloxy)-4-methoxybenzamide. Retrieved from

-

Common Organic Chemistry. (n.d.). Nitro Reduction: Iron (Fe) Conditions. Retrieved from

-

Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from

- Banik, B. K., et al. (2000). Metals in Organic Synthesis: Iron-Mediated Reactions. Journal of Organic Chemistry. (General reference for Fe/NH4Cl selectivity).

Application Notes and Protocols: Cyclization Reactions Using 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide in Heterocyclic Synthesis

5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a pivotal starting material in the synthesis of a variety of heterocyclic compounds, particularly those with significant pharmacological interest. Its unique substitution pattern, featuring a nitro group ortho to an amide, and the presence of a benzyloxy protecting group, makes it an ideal precursor for constructing complex molecular architectures. The strategic placement of the nitro group allows for reductive cyclization, a powerful transformation that forges a new heterocyclic ring. This application note provides an in-depth guide to leveraging this versatile building block in the synthesis of quinazolinones, a class of compounds renowned for their diverse biological activities.

Core Concept: Reductive Cyclization

The cornerstone of the reactions described herein is the reductive cyclization of the ortho-nitrobenzamide moiety. This process typically involves two key steps: the reduction of the nitro group to an amine, followed by an intramolecular cyclization with a suitable electrophile. The choice of reducing agent and reaction conditions is critical to achieving high yields and chemoselectivity, especially given the presence of the benzyl ether, which can be susceptible to hydrogenolysis.

Application I: Synthesis of 6-Benzyloxy-7-methoxyquinazolin-4(3H)-one via Palladium-Catalyzed Reductive Cyclization

One of the most valuable applications of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is its conversion to substituted quinazolin-4(3H)-ones. These scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates. A highly efficient method involves a one-pot, palladium-catalyzed reaction with an alcohol, which serves as both a source of hydrogen for the nitro reduction and the origin of the C2 substituent of the quinazolinone ring.[1][2]

Proposed Reaction Mechanism

The palladium-catalyzed one-pot synthesis is a cascade reaction that encompasses several transformations:[2]

-

Alcohol Oxidation: The palladium catalyst oxidizes the alcohol to the corresponding aldehyde.

-

Nitro Reduction: The hydrogen generated in situ from the alcohol oxidation reduces the nitro group of the 2-nitrobenzamide to an amine.

-

Condensation: The newly formed 2-aminobenzamide condenses with the aldehyde to form an imine intermediate.

-

Cyclization and Dehydrogenation: Intramolecular attack of the amide nitrogen onto the imine, followed by dehydrogenation, yields the final quinazolin-4(3H)-one product.

// Nodes A [label="5-(Benzyloxy)-4-methoxy-\n2-nitrobenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Alcohol\n(R-CH2OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="2-Amino-5-(benzyloxy)-\n4-methoxybenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Condensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Cyclization/\nDehydrogenation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="6-Benzyloxy-7-methoxy-\n2-substituted-quinazolin-4(3H)-one", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> F; B -> D; C -> D [style=dashed, arrowhead=none]; C -> F [style=dashed, arrowhead=none]; D -> E; D -> F [label="+ [H]", style=dotted]; F -> G; G -> H; E -> H; H -> I; I -> J; J -> K; } DOT Caption: Palladium-Catalyzed One-Pot Synthesis of Quinazolin-4(3H)-ones.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Benzyl-6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one

This protocol is adapted from established procedures for the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols.[2]

Materials:

-

5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

-

Benzyl alcohol

-

Palladium(II) acetate (Pd(OAc)2)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen gas (or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (1.0 mmol), benzyl alcohol (1.2 mmol), Pd(OAc)2 (0.05 mmol), dppp (0.06 mmol), and K2CO3 (2.0 mmol).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 130 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 2-benzyl-6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one.

Application II: Reductive Cyclization using Sodium Dithionite

For a more classical and often cost-effective approach, sodium dithionite (Na2S2O4) can be employed as the reducing agent. This method is particularly useful when carried out as a one-pot procedure with an aldehyde, leading to the formation of 2-substituted quinazolinones.[3]

Experimental Protocol: Sodium Dithionite-Mediated Synthesis of 2-Aryl-6-(benzyloxy)-7-methoxyquinazolin-4(3H)-ones

This protocol is a generalized procedure based on the known reactivity of o-nitrobenzamides.[3]

Materials:

-

5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

-

Aryl aldehyde (e.g., benzaldehyde)

-

Sodium dithionite (Na2S2O4)

-

Aqueous N,N-Dimethylformamide (DMF/H2O)

Procedure:

-

In a round-bottom flask, dissolve 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (1.0 mmol) and the aryl aldehyde (1.2 mmol) in a mixture of DMF and water (e.g., 4:1 v/v, 10 mL).

-

Add sodium dithionite (3.0-4.0 mmol) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Data Summary: Comparison of Reductive Cyclization Methods

| Method | Catalyst/Reagent | Co-reactant | Temperature (°C) | Typical Yields | Advantages | Disadvantages |

| Palladium-Catalyzed | Pd(OAc)2/dppp | Alcohol | 130 | Good to High | One-pot, good functional group tolerance.[2] | Higher cost of catalyst, potential for benzyl ether cleavage.[4] |

| Sodium Dithionite | Na2S2O4 | Aldehyde | 80-100 | Moderate to Good | Inexpensive, readily available reagents.[3] | May require an aqueous co-solvent, potential for side reactions. |

Troubleshooting and Scientific Insights

-

Chemoselectivity in Catalytic Hydrogenation: A significant challenge in the reductive cyclization of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is the potential for cleavage of the benzyloxy protecting group via hydrogenolysis, particularly when using catalytic hydrogenation (e.g., H2, Pd/C).[4][5] The choice of catalyst and reaction conditions is paramount. Using transfer hydrogenation methods, as in the palladium-catalyzed one-pot reaction with alcohols, can mitigate this issue.[1][2] Milder reducing agents like sodium dithionite or tin(II) chloride are also less likely to affect the benzyl ether.

-

Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is crucial. The intermediate, 2-amino-5-(benzyloxy)-4-methoxybenzamide, can sometimes be isolated if the cyclization step is slow.

-

Purification: The polarity of the quinazolinone products can vary significantly based on the C2 substituent. A gradient elution in column chromatography is often necessary for effective purification.

Conclusion

5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The reductive cyclization strategies outlined in this application note provide robust and adaptable methods for the preparation of substituted quinazolinones. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reagents and conditions, researchers can effectively utilize this precursor to accelerate their drug discovery and development efforts.

References

-